molecular formula C11H13ClFN3 B1476882 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine CAS No. 2097995-39-4

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

Cat. No.: B1476882
CAS No.: 2097995-39-4
M. Wt: 241.69 g/mol
InChI Key: WKPZCFKHZGTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates both a chloro-cyclopropylpyrimidine core and a fluoromethylazetidine moiety, features commonly employed in the design of novel bioactive molecules. Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatility and presence in compounds with a wide range of biological activities. They frequently serve as key intermediates in synthesizing more complex target molecules . The specific substitution pattern on this pyrimidine core suggests its potential utility as a building block for the development of targeted kinase inhibitors or allosteric modulators for G-protein coupled receptors (GPCRs) . For instance, structurally related compounds featuring a pyrimidine ring have been investigated as cannabinoid receptor 1 (CB1) allosteric modulators, which represent a promising approach for discovering new chemical entities . Similarly, the azetidine and cyclopropyl groups are common in drug discovery for their ability to influence a compound's metabolic stability, lipophilicity, and conformational geometry. This reagent is intended for use by qualified researchers as a synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN3/c12-9-3-10(16-5-7(4-13)6-16)15-11(14-9)8-1-2-8/h3,7-8H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPZCFKHZGTFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • Chloro vs. Amino Groups: The presence of a chloro group at position 4 (as in the target compound and 4-Chloro-2-methyl-6-phenylpyrimidine) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, amino-substituted analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit hydrogen-bonding capabilities, which may improve target affinity .
  • Fluoromethylazetidine vs. Comparatively, phenyl (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine) or thietan-3-yloxy groups (as in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) introduce aromaticity or sulfur-containing rings, respectively, which may alter solubility and metabolic pathways .

Pharmacokinetic Implications

  • Metabolic Stability : Azetidine rings are less prone to oxidative metabolism than piperidine or thietane moieties (e.g., in analogs from ), reducing first-pass effects .

Steric and Electronic Considerations

  • Cyclopropyl vs. Isopropyl/Methyl Groups : The cyclopropyl substituent at position 2 minimizes steric bulk while maintaining electronic effects, unlike isopropyl or methyl groups in analogs such as 4-Chloro-6-isopropylpyrimidin-2-amine. This may favor binding to compact enzymatic active sites .

Preparation Methods

Step 1: Selective Amination of 2,4-Dichloropyrimidine

  • The 2,4-dichloropyrimidine is selectively aminated at the 6-position (which corresponds to the 4-position in the dichloropyrimidine numbering) using 3-(fluoromethyl)azetidin-1-yl as the nucleophile.
  • This nucleophilic aromatic substitution (S_NAr) is facilitated by the electron-deficient nature of the pyrimidine ring and typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • The reaction is carried out under nitrogen atmosphere at elevated temperatures to ensure efficient substitution.

Step 2: Introduction of Cyclopropyl Group at the 2-Position

  • The 2-chloro substituent is then replaced with a cyclopropyl group.
  • This can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using cyclopropylboronic acid or cyclopropylboronate esters.
  • Typical catalysts include Pd(0) complexes with ligands like XPhos or RuPhos, in the presence of bases such as potassium phosphate (K3PO4).
  • The reaction is conducted in mixed solvents (e.g., dioxane/water) under inert atmosphere at 80 °C for several hours.

Step 3: Purification and Characterization

  • The crude product is purified by flash chromatography using silica gel columns.
  • Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Proton NMR (1H NMR) and high-resolution mass spectrometry (HRMS) are used for structural confirmation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Selective amination 3-(fluoromethyl)azetidin-1-yl, THF, N2, 60–80 °C, 12–24 h 70–85 Nucleophilic aromatic substitution
Suzuki coupling Cyclopropylboronic acid, Pd catalyst (XPhos Pd G2), K3PO4, dioxane/H2O, 80 °C, 12 h 75–90 Cross-coupling to install cyclopropyl group
Purification Flash chromatography, silica gel Purity >95% confirmed by LC-MS and NMR

Supporting Research Findings

  • Literature reports indicate that the Suzuki coupling selectively occurs at the 2-chloro position without affecting the 4-chloro substituent, allowing stepwise functionalization of the pyrimidine core.
  • The nucleophilic substitution with azetidine derivatives is facilitated by the electron-deficient pyrimidine ring, providing good regioselectivity and yields.
  • Use of palladium catalysts with bulky phosphine ligands (e.g., XPhos Pd G2) enhances coupling efficiency and selectivity.
  • Reaction monitoring by LC-MS and NMR ensures high purity and correct structural assignment of intermediates and final compounds.

Summary Table of Synthetic Route

Intermediate/Compound Reaction Type Key Reagents/Conditions Outcome
2,4-Dichloropyrimidine Starting material Commercially available Basis for selective substitutions
4-(3-(fluoromethyl)azetidin-1-yl)-2-chloropyrimidine Nucleophilic aromatic substitution 3-(fluoromethyl)azetidin-1-yl, THF, heat Intermediate with azetidine substituent
4-(3-(fluoromethyl)azetidin-1-yl)-2-cyclopropylpyrimidine Suzuki-Miyaura coupling Cyclopropylboronic acid, Pd catalyst, base Final target compound

Additional Notes

  • All reactions are conducted under inert atmosphere to prevent oxidation or moisture interference.
  • Solvents and reagents are typically used as received from commercial suppliers without further purification.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and LC-MS.
  • Final compounds are characterized by 1H NMR, 13C NMR, and HRMS to confirm structure and purity.

Q & A

Q. How does this compound compare to other chloro-substituted pyrimidines in terms of bioactivity?

  • Methodological Answer : Compile data from analogues (e.g., 4-chloro-6-fluoropyrido[3,2-d]pyrimidine) in tables comparing IC₅₀ values , selectivity indices, and structural motifs. Highlight the azetidine-fluoromethyl group’s role in enhancing membrane permeability or target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

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